己酸雌二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

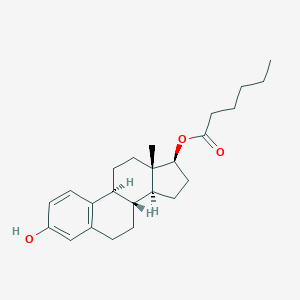

Estradiol 17-Hexanoate is a derivative of the principal human estrogen, 17 beta-estradiol, which plays a crucial role in various physiological processes. It is known for its potent stimulatory effect on certain endocrine-dependent forms of breast cancer. The enzyme 17 beta-hydroxysteroid dehydrogenase (17 beta-HSD) is responsible for the biosynthesis of 17 beta-estradiol from estrone, making it a significant target for designing inhibitors to control estrogen production and tumor growth .

Synthesis Analysis

The synthesis of estradiol derivatives has been explored to understand their interaction with estrogen receptors and their potential as inhibitors of 17 beta-HSD. For instance, 17 alpha-(carboranylalkyl)estradiols were synthesized using cross-metathesis reactions and tested for their activity on estrogen receptors, showing a preference for ER alpha . Additionally, C6-(N,N-butyl-methyl-heptanamide) derivatives of estrone and estradiol were synthesized and evaluated for their inhibitory effects on type 1 17 beta-HSD, revealing that the orientation and specific functional groups significantly influence their inhibitory potency and estrogenic activity .

Molecular Structure Analysis

The molecular structure of human estrogenic 17 beta-HSD has been determined using X-ray crystallographic techniques, revealing a fold characteristic of short-chain dehydrogenases. The active site of the enzyme contains a conserved Tyr-X-X-X-Lys sequence and a serine residue. The structure also includes unique alpha-helices and a helix-turn-helix motif, which are not observed in other short-chain dehydrogenase structures. These helices may influence substrate specificity and the enzyme's association with membranes . Furthermore, the complex structure of 17 beta-HSD with estradiol and NADP+ has been elucidated, identifying two principal targets for inhibitor design and providing insights into the catalytic mechanism .

Chemical Reactions Analysis

The interaction of estradiol with its receptors can induce various biochemical reactions. For example, 17 beta-estradiol has been shown to induce the synthesis of uterine hexokinase in ovariectomized rats, a process that is dependent on the dose of the hormone and involves the acceleration of certain RNA species synthesis . Additionally, 17 beta-estradiol can activate estrogen receptors and cyclic GMP-dependent thioredoxin expression, which plays a role in neuroprotection and may improve cognition in Alzheimer's patients .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol and its derivatives are closely related to their biological functions and interactions with enzymes and receptors. The hydrogen bonding and hydrophobic interactions between estradiol and the enzyme 17 beta-HSD are critical for the enzyme's activity and the regulation of intracellular estradiol concentration. The orientation of the substrates and the presence of specific functional groups are paramount for the design of effective inhibitors . The synthesis and evaluation of estradiol derivatives have provided valuable information on how modifications to the estradiol molecule can alter its inhibitory potency and estrogenic activity, which is essential for developing therapeutic agents .

科学研究应用

在食品基质中的检测

雌二醇,包括己酸雌二醇等化合物,因其进入生物体后具有很强的雌激素作用,可能会损害内分泌系统,从而对全球构成威胁。开发快速、灵敏且选择性的方法来检测食品基质中的雌二醇对于食品安全和人类健康至关重要。高效液相色谱和荧光等技术已被应用于检测雌二醇,突出了监测这些化合物以减轻潜在风险的重要性(洪斌蒲等人,2019)。

神经保护作用

雌二醇,特别是 17-β-雌二醇,可以保护大脑免受缺血性损伤,作为免疫调节剂并影响缺血性卒中的免疫反应。这表明通过利用雌二醇的免疫调节作用,在治疗中风和其他炎性疾病方面具有潜在应用(A. Petrone 等人,2014)。

认知功能和衰老

绝经后雌二醇水平下降与认知衰老和阿尔茨海默病 (AD) 有关,表明雌二醇在神经生物学和衰老中起着至关重要的作用。了解 17β-雌二醇的神经保护作用可能为认知衰老和 AD 风险提供见解,尤其是在女性中,这表明需要针对神经学和女性健康的激素治疗研究(史蒂文·杰特等人,2022)。

环境影响

雌激素,包括己酸雌二醇,被认为是具有显着环境影响的内分泌干扰物,尤其是在水生生态系统中。它们在地表水中的存在会对水生物种的生殖生物学产生不利影响。研究雌激素作用的机制及其降解、吸附和转运对于解决与这些化合物相关的环境风险至关重要(卡罗琳娜·查尼等人,2017)。

代谢综合征和更年期

雌二醇-17 β 与冠心病的代谢危险因素有关,更年期转变导致不利的代谢变化。识别源自雌激素缺乏的独特更年期代谢综合征有助于了解绝经后妇女患冠心病风险增加的原因,并指导雌激素替代疗法(C. 斯宾塞等人,1997)。

未来方向

属性

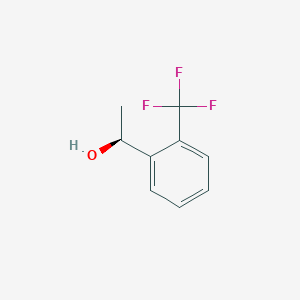

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O3/c1-3-4-5-6-23(26)27-22-12-11-21-20-9-7-16-15-17(25)8-10-18(16)19(20)13-14-24(21,22)2/h8,10,15,19-22,25H,3-7,9,11-14H2,1-2H3/t19-,20-,21+,22+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLGEOXVTQTIBD-NTYLBUJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562642 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol 17-Hexanoate | |

CAS RN |

71764-18-6 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

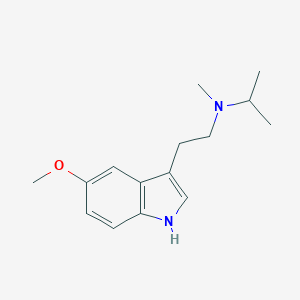

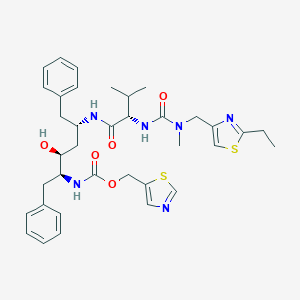

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

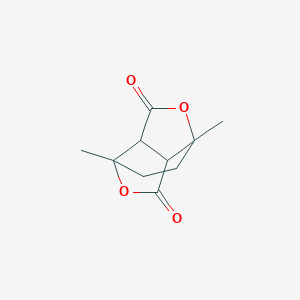

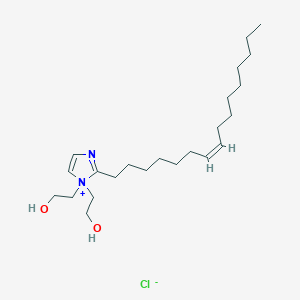

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

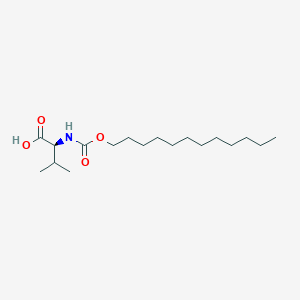

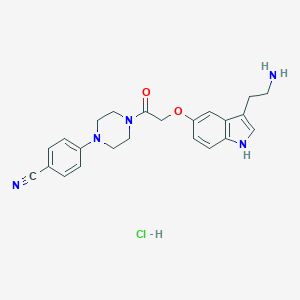

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)